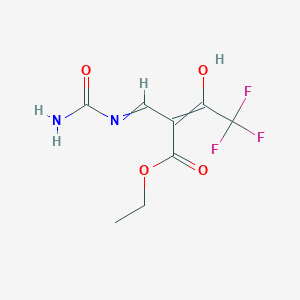
Lenalidomide-acetamido-O-PEG1-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-acetamido-O-PEG1-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers such as multiple myeloma and myelodysplastic syndromes . This compound incorporates a polyethylene glycol (PEG) linker and a propargyl group, making it a versatile molecule for use in targeted protein degradation and other biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG1-propargyl typically involves the following steps:
Activation of Lenalidomide: Lenalidomide is first activated by introducing a reactive group, such as an azide or an acetamido group.
PEGylation: The activated lenalidomide is then conjugated with a PEG linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lenalidomide are activated and PEGylated in industrial reactors.
Purification: The product is purified using techniques like chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-acetamido-O-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Copper catalysts are often employed in click chemistry reactions for the substitution of the propargyl group.
Major Products
The major products formed from these reactions include various derivatives of lenalidomide with modified functional groups, which can be used for further biochemical applications .
Aplicaciones Científicas De Investigación
Lenalidomide-acetamido-O-PEG1-propargyl has a wide range of scientific research applications:
Chemistry: Used in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mecanismo De Acción
Lenalidomide-acetamido-O-PEG1-propargyl exerts its effects through several mechanisms:
Protein Degradation: It functions as a molecular glue, promoting the degradation of target proteins by the proteasome.
Immune Modulation: The compound modulates the immune system by affecting both cellular and humoral immunity.
Anti-Angiogenesis: It inhibits the formation of new blood vessels, thereby restricting the growth of tumors.
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
Lenalidomide-PEG1-azide: A related compound used in the development of PROTACs.
Uniqueness
Lenalidomide-acetamido-O-PEG1-propargyl is unique due to its PEG linker and propargyl group, which enhance its solubility and enable click chemistry reactions. This makes it a valuable tool in the development of targeted therapies and biochemical research .
Propiedades
Fórmula molecular |
C20H21N3O6 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-prop-2-ynoxyethoxy)acetamide |
InChI |
InChI=1S/C20H21N3O6/c1-2-8-28-9-10-29-12-18(25)21-15-5-3-4-13-14(15)11-23(20(13)27)16-6-7-17(24)22-19(16)26/h1,3-5,16H,6-12H2,(H,21,25)(H,22,24,26) |
Clave InChI |
BKHGBBYQPAVFEU-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


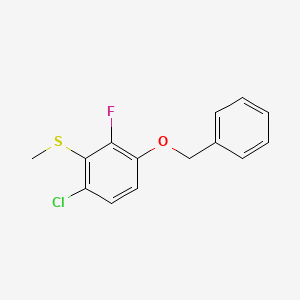
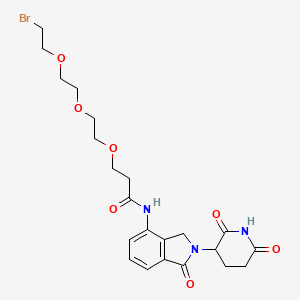

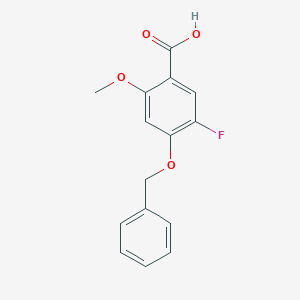

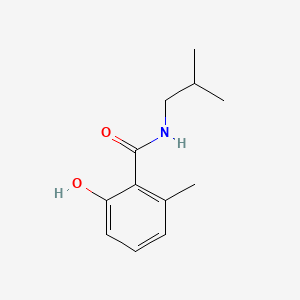
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
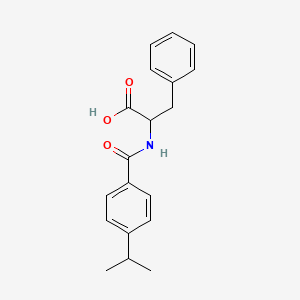
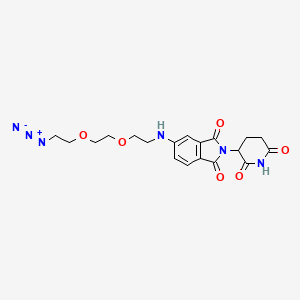
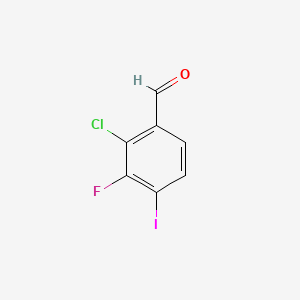

![Tert-butyl 4-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B14774454.png)
![2-amino-N-cyclopropyl-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14774459.png)
